2,4-Dihydroxy-3-propylbenzamide

Description

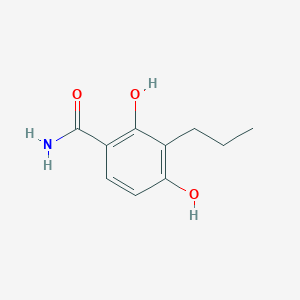

2,4-Dihydroxy-3-propylbenzamide is a benzamide derivative characterized by hydroxyl groups at the 2- and 4-positions of the benzene ring, a propyl chain at the 3-position, and an amide functional group. The hydroxyl groups may confer antioxidant or metal-chelating properties, while the amide group enhances stability and hydrogen-bonding capacity.

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

2,4-dihydroxy-3-propylbenzamide |

InChI |

InChI=1S/C10H13NO3/c1-2-3-6-8(12)5-4-7(9(6)13)10(11)14/h4-5,12-13H,2-3H2,1H3,(H2,11,14) |

InChI Key |

GGVSOILFKLMQBR-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C=CC(=C1O)C(=O)N)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Amide vs. Carboxylic Acid : The amide group in this compound and ’s compound enhances stability compared to caffeic acid’s carboxylic acid, which is more acidic and prone to decarboxylation .

- Directing Groups : ’s compound features an N,O-bidentate directing group, enabling metal-catalyzed C–H functionalization . The dihydroxy groups in this compound could similarly act as directing groups but with distinct regioselectivity.

Research Findings from Analogous Compounds

- Characterization : ’s compound was validated via NMR, IR, GC-MS, and X-ray crystallography . Similar methods would apply to this compound, with additional focus on hydroxyl group interactions.

- Biological Activity : Caffeic acid’s dihydroxy-catechol structure is critical for radical scavenging . The target compound’s amide group may reduce pro-oxidant effects while retaining antioxidant capacity.

- Metal Binding : The N,O-bidentate group in ’s compound enables Pd-catalyzed coupling reactions . The vicinal diols in this compound might chelate metals like iron or copper, relevant to catalysis or neurodegenerative disease research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.